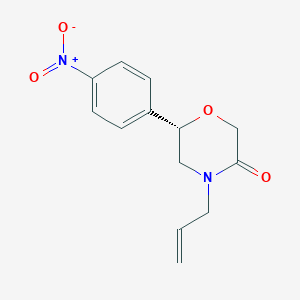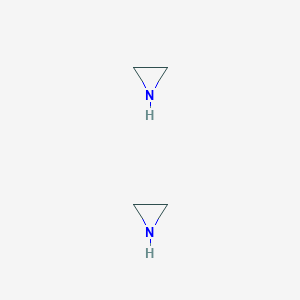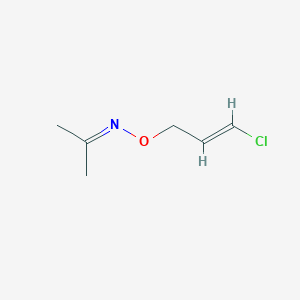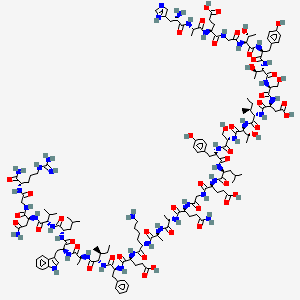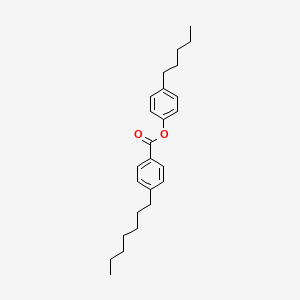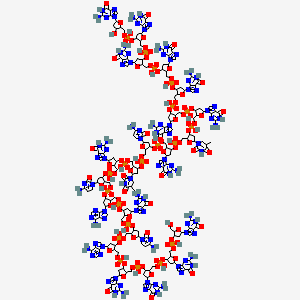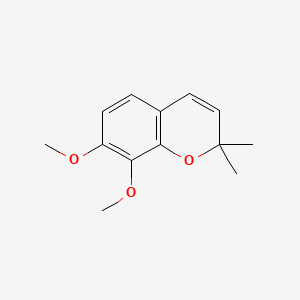
2H-1-Benzopyran, 7,8-dimethoxy-2,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran, 7,8-dimethoxy-2,2-dimethyl- is a chemical compound with the molecular formula C13H16O3. It is also known by other names such as Ageratochromene and Precocene II
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran, 7,8-dimethoxy-2,2-dimethyl- typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of 2,2-dimethylchromene with methoxy-substituted benzaldehydes . The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran, 7,8-dimethoxy-2,2-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzopyrans, depending on the specific reaction and conditions used .
Applications De Recherche Scientifique
2H-1-Benzopyran, 7,8-dimethoxy-2,2-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: This compound has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research has explored its potential use in developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran, 7,8-dimethoxy-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1-Benzopyran, 6,7-dimethoxy-2,2-dimethyl-: Similar in structure but with different substitution patterns on the benzene ring.
2H-1-Benzopyran-2-one, 7-methoxy-: Another related compound with a different functional group at the 2-position.
Uniqueness
2H-1-Benzopyran, 7,8-dimethoxy-2,2-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
67015-35-4 |
|---|---|
Formule moléculaire |
C13H16O3 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
7,8-dimethoxy-2,2-dimethylchromene |
InChI |
InChI=1S/C13H16O3/c1-13(2)8-7-9-5-6-10(14-3)12(15-4)11(9)16-13/h5-8H,1-4H3 |
Clé InChI |
QQPFWWNLWCDYNV-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC2=C(O1)C(=C(C=C2)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


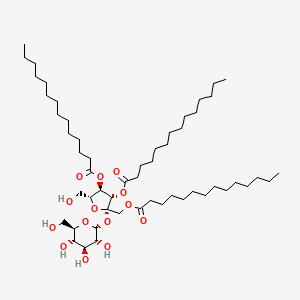

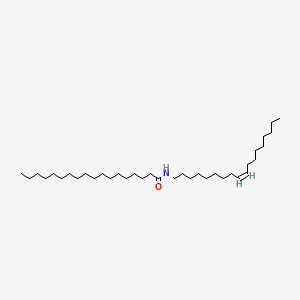
![7-Chloro-2-ethyl-2,3-dihydroimidazo[1,2-f]phenanthridine;hydrobromide](/img/structure/B12642706.png)
